molecular formula C9H18N2O3 B101657 D-Alanine, L-leucyl- CAS No. 17664-98-1

D-Alanine, L-leucyl-

Cat. No.: B101657
CAS No.: 17664-98-1
M. Wt: 202.25 g/mol
InChI Key: HSQGMTRYSIHDAC-RQJHMYQMSA-N
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Description

D-Alanine, L-leucyl- is a dipeptide composed of D-alanine and L-leucine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, L-leucyl- typically involves the coupling of D-alanine and L-leucine. This can be achieved through standard peptide synthesis techniques, such as the use of carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent like dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of D-Alanine, L-leucyl- may involve enzymatic methods, where specific enzymes catalyze the formation of the peptide bond between D-alanine and L-leucine. This approach can offer higher specificity and yield compared to chemical synthesis. Additionally, recombinant DNA technology can be employed to produce the necessary enzymes in large quantities, facilitating the industrial-scale production of the dipeptide.

Types of Reactions:

    Oxidation: D-Alanine, L-leucyl- can undergo oxidation reactions, particularly at the amino acid side chains. For example, the leucine residue can be oxidized to form leucine hydroperoxide.

    Reduction: Reduction reactions are less common for this dipeptide, but the peptide bond itself can be reduced under specific conditions.

    Substitution: Substitution reactions can occur at the amino groups, where the hydrogen atoms can be replaced by other functional groups, such as acyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Acylation reagents like acetic anhydride or alkylating agents like methyl iodide are commonly used.

Major Products Formed:

    Oxidation: Leucine hydroperoxide and other oxidized derivatives.

    Reduction: Reduced forms of the peptide bond.

    Substitution: Acylated or alkylated derivatives of D-Alanine, L-leucyl-.

Scientific Research Applications

D-Alanine, L-leucyl- has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and stability.

    Biology: The dipeptide can be used to investigate protein folding and interactions, as well as enzyme specificity.

    Industry: It can be utilized in the production of biodegradable materials and as a precursor for more complex peptides and proteins.

Mechanism of Action

The mechanism of action of D-Alanine, L-leucyl- depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a substrate for peptidases, which cleave the peptide bond to release the individual amino acids. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.

    L-Alanyl-L-alanine: A dipeptide composed of two L-alanine residues.

    L-Alanyl-L-leucine: Similar to D-Alanine, L-leucyl-, but with both amino acids in the L-configuration.

Uniqueness: D-Alanine, L-leucyl- is unique due to its mixed stereochemistry, which can influence its interactions with biological molecules and its overall stability. This dipeptide’s specific combination of D-alanine and L-leucine can result in distinct biochemical properties compared to other dipeptides.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQGMTRYSIHDAC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426304
Record name D-Alanine, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17664-98-1
Record name L-Leucyl-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17664-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alanine, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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